Cas no 69745-21-7 (6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione)
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
- 1,3-Hexanedione,6-hydroxy-1-(4-methylphenyl)-
- 6-HYDROXY-1-(4-METHYLPHENYL)-1,3-HEXANEDIONE
- 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione
- 1-p-Tolyl-6-hydroxy-1,3-hexandion
- hydroxymethylphenylhexanedione
- A866759
- DTXSID90377410
- J-518769
- AKOS005071157
- FT-0680623
- 7Y-0702
- 69745-21-7
- CS-0326592
- MFCD06659584
- 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione
-
- MDL: MFCD06659584
- Inchi: 1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3
- InChI Key: CITBBIDGKBBHGV-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC(C)=CC=1)=O)CCCO
Computed Properties
- Exact Mass: 220.11000
- Monoisotopic Mass: 220.109944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 1.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 392.8±27.0 °C at 760 mmHg
- Flash Point: 205.5±20.2 °C
- Refractive Index: 1.566
- PSA: 54.37000
- LogP: 1.90940
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:(BD109282)
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H950378-10mg |
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione |
69745-21-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H950378-50mg |
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione |
69745-21-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H950378-100mg |
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione |
69745-21-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR14383-1g |
6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione |
69745-21-7 | 1g |
£150.00 | 2024-05-24 | ||
| eNovation Chemicals LLC | D574786-25g |
6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione |
69745-21-7 | 97% | 25g |
$1200 | 2023-09-03 | |
| eNovation Chemicals LLC | D574786-100g |
6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione |
69745-21-7 | 97% | 100g |
$2400 | 2023-09-03 | |
| Alichem | A019138972-5g |
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione |
69745-21-7 | 95% | 5g |
$604.20 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262851-1 g |
6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione, |
69745-21-7 | 1g |
¥1,256.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-262851A-5 g |
6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione, |
69745-21-7 | 5g |
¥2,226.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-262851-1g |
6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione, |
69745-21-7 | 1g |
¥1256.00 | 2023-09-05 |
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Suppliers
6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione
Recent Advances in the Study of 6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione (CAS: 69745-21-7)
The compound 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione (CAS: 69745-21-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This β-diketone derivative exhibits unique chemical properties that make it a promising candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and synthetic pathways to optimize its efficacy and safety profile.
A 2023 study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione, demonstrating its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The research team employed molecular docking simulations to identify potential binding sites on cyclooxygenase-2 (COX-2), suggesting a mechanism similar to nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new avenues for developing targeted therapies for chronic inflammatory conditions.
In the realm of synthetic chemistry, advancements have been made in the production of 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione. A novel catalytic process using palladium nanoparticles was reported in ACS Catalysis, achieving a 92% yield with improved purity compared to traditional methods. This breakthrough addresses previous challenges in large-scale synthesis, making the compound more accessible for preclinical studies and potential commercial applications.
Pharmacokinetic studies conducted in 2024 have provided valuable insights into the compound's bioavailability and metabolic pathways. Research published in Drug Metabolism and Disposition revealed that 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione undergoes hepatic glucuronidation, with a plasma half-life of approximately 4.5 hours in rodent models. These findings are crucial for determining appropriate dosing regimens in future clinical trials.
Emerging research has also investigated the antimicrobial potential of this compound. A recent study in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, with a minimum inhibitory concentration (MIC) of 8 μg/mL. The compound appears to disrupt bacterial cell membrane integrity, offering a potential new mechanism against drug-resistant pathogens.
As research progresses, 6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione continues to show promise across multiple therapeutic areas. Current challenges include optimizing its selectivity and reducing potential hepatotoxicity observed in high-dose animal studies. Ongoing structure-activity relationship (SAR) studies aim to develop derivatives with improved pharmacological profiles while maintaining the core beneficial properties of the parent compound.
69745-21-7 (6-hydroxy-1-(4-methylphenyl)-1,3-hexanedione) Related Products
- 138100-39-7(1-Pentanone, 5-hydroxy-1-(4-methylphenyl)-)
- 126947-52-2(1,3-Octanedione, 8-hydroxy-1-phenyl-)
- 142930-50-5(1-Octanone,7-hydroxy-1-phenyl-)
- 171979-04-7(1-Octanone,4-hydroxy-1-phenyl-)
- 85969-07-9(Budotitane)
- 23894-54-4(6-Hydroxy-1-phenyl-1,3-hexanedione)
- 103039-53-8(4-hydroxy-1-phenylhexan-1-one)
- 917567-41-0(1-Butanone, 1-[4-(2-hydroxyethyl)phenyl]-)
- 27927-59-9(1-Pentanone,4-hydroxy-1-phenyl-)
- 1011-62-7(1-Pentanone, 5-hydroxy-1-phenyl-)